2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting 4-fluoroacetophenone with thiourea in the presence of a base.
Pyridazine ring synthesis: The thiazole derivative can be further reacted with hydrazine derivatives to form the pyridazine ring.
Thioether formation: The pyridazine-thiazole intermediate can be reacted with a suitable thiol to introduce the thioether linkage.
Acetamide formation: Finally, the compound can be reacted with 2-methoxybenzylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole and pyridazine derivatives.
Biology
Thiazole derivatives are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Potential therapeutic applications of the compound might include its use as a lead compound in drug discovery for treating various diseases.
Industry
The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
- 2-((6-(2-(4-bromophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
Uniqueness
The presence of the 4-fluorophenyl group in the compound might confer unique biological activities or chemical reactivity compared to its chloro or bromo analogs. The specific substitution pattern on the thiazole and pyridazine rings can also influence its properties.
Properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S2/c1-15-23(33-24(27-15)16-7-9-18(25)10-8-16)19-11-12-22(29-28-19)32-14-21(30)26-13-17-5-3-4-6-20(17)31-2/h3-12H,13-14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCULCYDLEFFFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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